molecular formula C15H16Cl3N5O B13733347 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride CAS No. 16267-08-6

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride

Cat. No.: B13733347
CAS No.: 16267-08-6
M. Wt: 388.7 g/mol
InChI Key: SGCSCRGHAZLSQN-UHFFFAOYSA-N
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Description

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is a compound known for its significant applications in the field of chemotherapy. It is a nitrogen mustard alkylating agent used primarily for the treatment of various malignant and nonmalignant diseases . This compound is known for its ability to interfere with the growth of cancer cells, ultimately leading to their destruction.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride involves several steps. One common method includes the reaction of 4-[bis(2-chloroethyl)amino]aniline with purine derivatives under controlled conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to a specific temperature to facilitate the reaction, followed by purification processes such as recrystallization to obtain the final product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but with optimized parameters for higher yield and purity. The process includes the use of industrial reactors, continuous monitoring of reaction conditions, and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects by binding to DNA and forming cross-links, which interfere with DNA replication and transcription. This leads to the disruption of cellular processes and ultimately results in cell death. The molecular targets include DNA and various proteins involved in cell cycle regulation . The pathways involved are primarily related to DNA damage response and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride is unique due to its specific structure, which allows for targeted DNA interactions and effective disruption of cancer cell growth. Its specific purine derivative structure differentiates it from other nitrogen mustards, providing distinct pharmacological properties .

Properties

CAS No.

16267-08-6

Molecular Formula

C15H16Cl3N5O

Molecular Weight

388.7 g/mol

IUPAC Name

9-[4-[bis(2-chloroethyl)amino]phenyl]-1H-purin-6-one;hydrochloride

InChI

InChI=1S/C15H15Cl2N5O.ClH/c16-5-7-21(8-6-17)11-1-3-12(4-2-11)22-10-20-13-14(22)18-9-19-15(13)23;/h1-4,9-10H,5-8H2,(H,18,19,23);1H

InChI Key

SGCSCRGHAZLSQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=NC3=C2N=CNC3=O)N(CCCl)CCCl.Cl

Origin of Product

United States

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